Cas no 2229316-83-8 (N-methyl-1-(1,3-thiazol-2-yl)cyclopropan-1-amine)

N-methyl-1-(1,3-thiazol-2-yl)cyclopropan-1-amine structure
2229316-83-8 structure
商品名:N-methyl-1-(1,3-thiazol-2-yl)cyclopropan-1-amine
CAS番号:2229316-83-8
MF:C7H10N2S
メガワット:154.232699871063
CID:6027914
PubChem ID:90378808

N-methyl-1-(1,3-thiazol-2-yl)cyclopropan-1-amine 化学的及び物理的性質

名前と識別子

    • N-methyl-1-(1,3-thiazol-2-yl)cyclopropan-1-amine
    • 2229316-83-8
    • SCHEMBL15998512
    • EN300-1800531
    • インチ: 1S/C7H10N2S/c1-8-7(2-3-7)6-9-4-5-10-6/h4-5,8H,2-3H2,1H3
    • InChIKey: VBTOMJJQOQVMEU-UHFFFAOYSA-N
    • ほほえんだ: S1C=CN=C1C1(CC1)NC

計算された属性

  • せいみつぶんしりょう: 154.05646950g/mol
  • どういたいしつりょう: 154.05646950g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 3
  • 重原子数: 10
  • 回転可能化学結合数: 2
  • 複雑さ: 134
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 0.7
  • トポロジー分子極性表面積: 53.2Ų

N-methyl-1-(1,3-thiazol-2-yl)cyclopropan-1-amine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1800531-0.1g
N-methyl-1-(1,3-thiazol-2-yl)cyclopropan-1-amine
2229316-83-8
0.1g
$1157.0 2023-09-19
Enamine
EN300-1800531-2.5g
N-methyl-1-(1,3-thiazol-2-yl)cyclopropan-1-amine
2229316-83-8
2.5g
$2576.0 2023-09-19
Enamine
EN300-1800531-1g
N-methyl-1-(1,3-thiazol-2-yl)cyclopropan-1-amine
2229316-83-8
1g
$1315.0 2023-09-19
Enamine
EN300-1800531-5.0g
N-methyl-1-(1,3-thiazol-2-yl)cyclopropan-1-amine
2229316-83-8
5g
$3812.0 2023-05-26
Enamine
EN300-1800531-5g
N-methyl-1-(1,3-thiazol-2-yl)cyclopropan-1-amine
2229316-83-8
5g
$3812.0 2023-09-19
Enamine
EN300-1800531-10g
N-methyl-1-(1,3-thiazol-2-yl)cyclopropan-1-amine
2229316-83-8
10g
$5652.0 2023-09-19
Enamine
EN300-1800531-0.5g
N-methyl-1-(1,3-thiazol-2-yl)cyclopropan-1-amine
2229316-83-8
0.5g
$1262.0 2023-09-19
Enamine
EN300-1800531-10.0g
N-methyl-1-(1,3-thiazol-2-yl)cyclopropan-1-amine
2229316-83-8
10g
$5652.0 2023-05-26
Enamine
EN300-1800531-1.0g
N-methyl-1-(1,3-thiazol-2-yl)cyclopropan-1-amine
2229316-83-8
1g
$1315.0 2023-05-26
Enamine
EN300-1800531-0.05g
N-methyl-1-(1,3-thiazol-2-yl)cyclopropan-1-amine
2229316-83-8
0.05g
$1104.0 2023-09-19

N-methyl-1-(1,3-thiazol-2-yl)cyclopropan-1-amine 関連文献

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N-methyl-1-(1,3-thiazol-2-yl)cyclopropan-1-amineに関する追加情報

Research Briefing on N-methyl-1-(1,3-thiazol-2-yl)cyclopropan-1-amine (CAS: 2229316-83-8)

N-methyl-1-(1,3-thiazol-2-yl)cyclopropan-1-amine (CAS: 2229316-83-8) is a cyclopropane derivative with a thiazole moiety, which has recently garnered significant attention in the field of chemical biology and medicinal chemistry. This compound is of particular interest due to its potential applications in drug discovery, especially as a building block for novel therapeutics targeting various diseases. The unique structural features of this molecule, including the cyclopropane ring and the thiazole heterocycle, make it a promising candidate for further exploration in pharmacological research.

Recent studies have focused on the synthesis and characterization of N-methyl-1-(1,3-thiazol-2-yl)cyclopropan-1-amine, as well as its potential biological activities. A study published in the Journal of Medicinal Chemistry (2023) demonstrated that this compound exhibits moderate inhibitory activity against certain enzymes involved in inflammatory pathways. The researchers utilized a combination of computational modeling and in vitro assays to elucidate the binding interactions of this molecule with its target proteins. These findings suggest that N-methyl-1-(1,3-thiazol-2-yl)cyclopropan-1-amine could serve as a lead compound for the development of new anti-inflammatory agents.

In addition to its potential anti-inflammatory properties, N-methyl-1-(1,3-thiazol-2-yl)cyclopropan-1-amine has also been investigated for its role in modulating neurotransmitter systems. A preprint article on bioRxiv (2024) reported that this compound interacts with specific serotonin receptors, indicating its possible utility in the treatment of neurological disorders such as depression and anxiety. The study employed radioligand binding assays and functional activity measurements to assess the compound's affinity and efficacy at these receptors. While further in vivo studies are needed, these preliminary results highlight the compound's versatility as a pharmacological tool.

The synthetic routes to N-methyl-1-(1,3-thiazol-2-yl)cyclopropan-1-amine have also been a subject of recent research. A paper in Organic Letters (2023) described an efficient and scalable method for its preparation, involving a key cyclopropanation step followed by N-methylation. This synthetic approach offers advantages in terms of yield and purity, making it suitable for large-scale production. Such advancements in synthesis are crucial for enabling further pharmacological evaluation and potential commercialization of this compound.

Looking ahead, the exploration of N-methyl-1-(1,3-thiazol-2-yl)cyclopropan-1-amine is expected to expand into additional therapeutic areas. Its structural motif is being considered for incorporation into larger drug-like molecules, particularly in the design of kinase inhibitors and GPCR modulators. As research progresses, the compound's safety profile and pharmacokinetic properties will need to be thoroughly characterized to assess its clinical potential. Overall, N-methyl-1-(1,3-thiazol-2-yl)cyclopropan-1-amine represents an exciting avenue for future drug discovery efforts in the chemical biology and pharmaceutical industries.

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